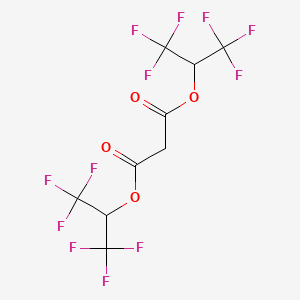
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate typically involves the reaction of hexafluoroisopropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2(CF3)2CHOH+COCl2→(CF3)2CHOC(O)OCH(CF3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and carbon dioxide.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts can be employed to facilitate hydrolysis and other reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields hexafluoroisopropanol and carbon dioxide, while substitution reactions produce various substituted carbonates .
Applications De Recherche Scientifique
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug delivery agent and its interactions with biological molecules is ongoing.
Industry: The compound is employed in the production of specialty polymers, coatings, and other materials requiring high thermal and chemical stability
Mécanisme D'action
The mechanism by which Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate exerts its effects involves its ability to undergo various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its high fluorine content contributes to its stability and reactivity, allowing it to participate in a range of chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound with similar reactivity and applications.
Hexafluoroisopropyl alcohol: Used in similar contexts for its stability and reactivity
Uniqueness
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate stands out due to its unique combination of high thermal stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
389580-57-8 |
|---|---|
Formule moléculaire |
C9H4F12O4 |
Poids moléculaire |
404.11 g/mol |
Nom IUPAC |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate |
InChI |
InChI=1S/C9H4F12O4/c10-6(11,12)4(7(13,14)15)24-2(22)1-3(23)25-5(8(16,17)18)9(19,20)21/h4-5H,1H2 |
Clé InChI |
SDMVEXVQJVGJLY-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
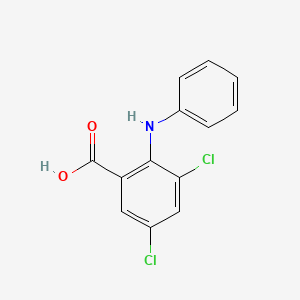
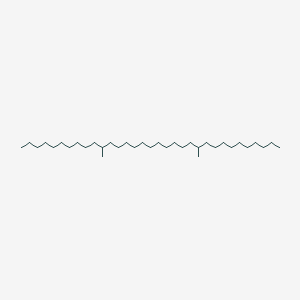
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
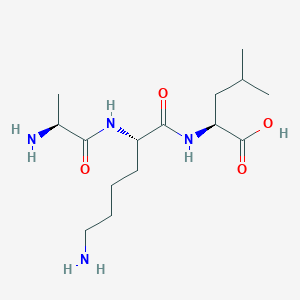
![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)
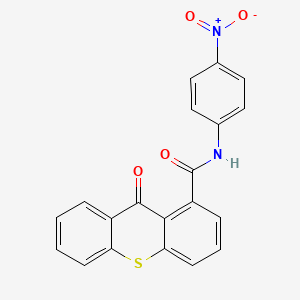
![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
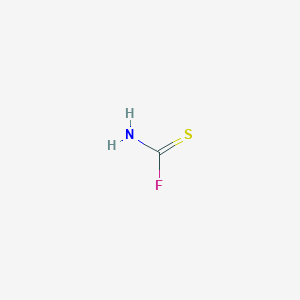
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
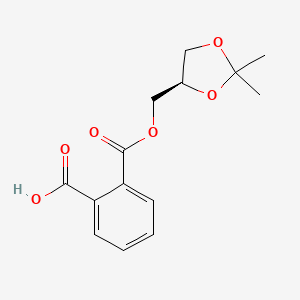
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
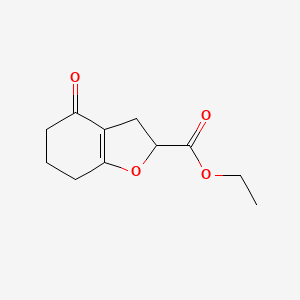
![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
